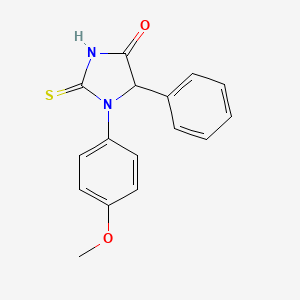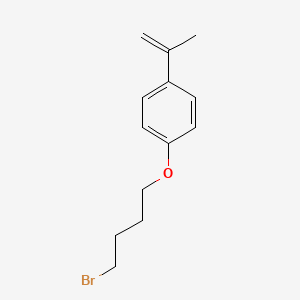
1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene is an organic compound that belongs to the class of aromatic ethers This compound features a benzene ring substituted with a bromobutoxy group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene typically involves the following steps:
Formation of 4-Bromobutoxy Group: This can be achieved by reacting 4-bromobutanol with a suitable base (e.g., sodium hydride) and then reacting the resulting alkoxide with a benzyl halide.
Introduction of Prop-1-EN-2-YL Group: The prop-1-en-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using prop-1-en-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobutoxy group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research and experimental data.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromobutoxy)-4-methylbenzene
- 1-(4-Bromobutoxy)-4-ethylbenzene
- 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene
Properties
CAS No. |
194093-27-1 |
|---|---|
Molecular Formula |
C13H17BrO |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(4-bromobutoxy)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-11(2)12-5-7-13(8-6-12)15-10-4-3-9-14/h5-8H,1,3-4,9-10H2,2H3 |
InChI Key |
PKSOALHCEUMGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


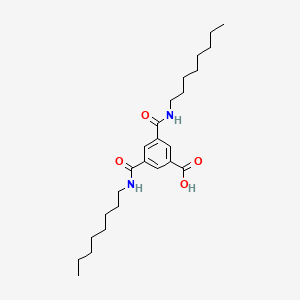
![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
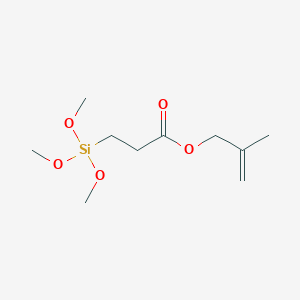
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)
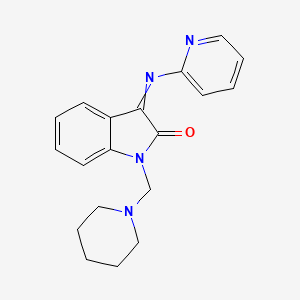
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
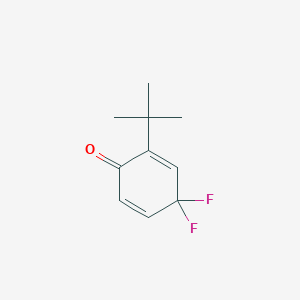
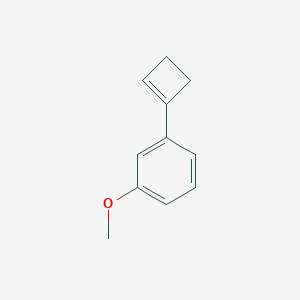
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
